
N,N-Diethylhept-3-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylhept-3-yn-1-amine: is an organic compound belonging to the class of amines It features a hept-3-yn backbone with a nitrogen atom bonded to two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing N,N-Diethylhept-3-yn-1-amine involves the alkylation of ammonia with hept-3-yn-1-yl chloride, followed by subsequent alkylation with ethyl iodide
Reductive Amination: Another method involves the reductive amination of hept-3-yn-1-one with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethylhept-3-yn-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction of this compound can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of N,N-diethylhept-3-yn-1-amide.
Reduction: Formation of N,N-diethylheptane-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Diethylhept-3-yn-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethylhept-3-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
N,N-Dimethylethylamine: A tertiary amine with similar reactivity but different alkyl groups.
N,N-Diethylpropylamine: Another tertiary amine with a shorter carbon chain.
N,N-Diethylbutylamine: Similar structure but with a butyl group instead of a heptyn group.
Uniqueness: N,N-Diethylhept-3-yn-1-amine is unique due to its hept-3-yn backbone, which imparts distinct chemical properties and reactivity compared to other tertiary amines. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
63791-53-7 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N,N-diethylhept-3-yn-1-amine |
InChI |
InChI=1S/C11H21N/c1-4-7-8-9-10-11-12(5-2)6-3/h4-7,10-11H2,1-3H3 |
InChI Key |
UKVPVFMSUQTXIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



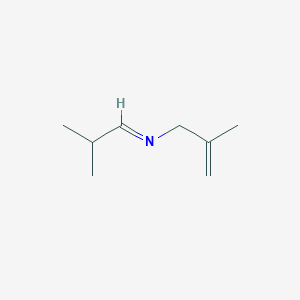
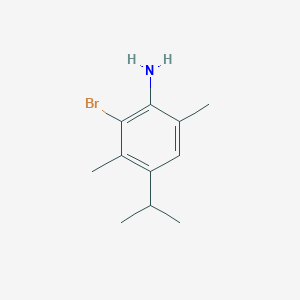
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
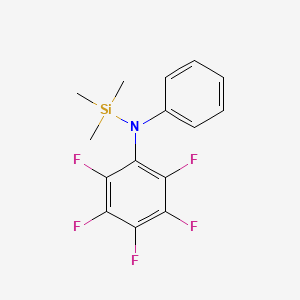
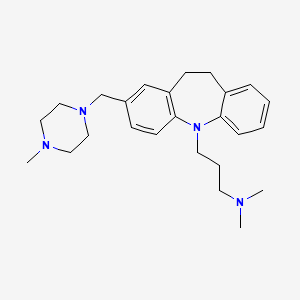
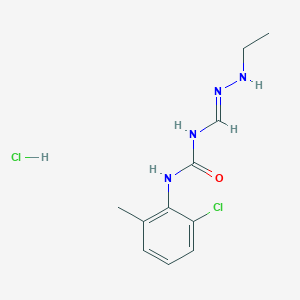
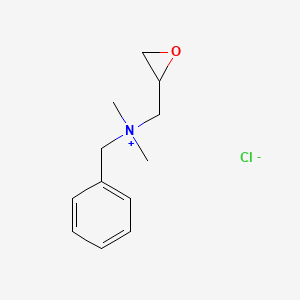
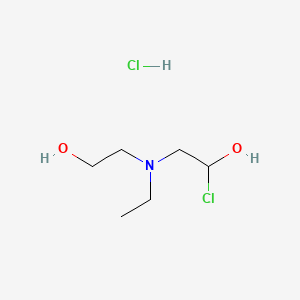
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
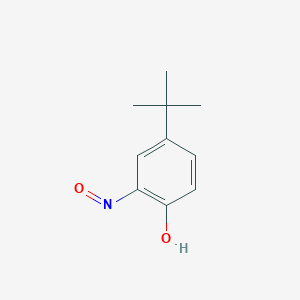
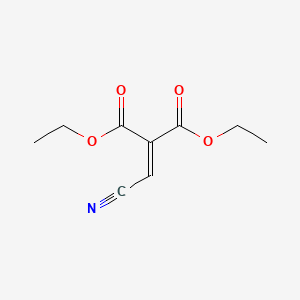
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
